1-(Chloromethyl)-4-Ethoxybenzene

CAS No.: 6653-80-1

Cat. No.: VC3784792

Molecular Formula: C9H11ClO

Molecular Weight: 170.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6653-80-1 |

|---|---|

| Molecular Formula | C9H11ClO |

| Molecular Weight | 170.63 g/mol |

| IUPAC Name | 1-(chloromethyl)-4-ethoxybenzene |

| Standard InChI | InChI=1S/C9H11ClO/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2,7H2,1H3 |

| Standard InChI Key | DCLMJYZEOSDVCL-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)CCl |

| Canonical SMILES | CCOC1=CC=C(C=C1)CCl |

Introduction

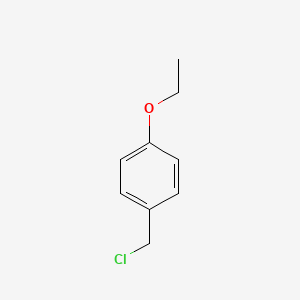

Chemical Identity and Structural Characteristics

1-(Chloromethyl)-4-ethoxybenzene is characterized by a para-substituted benzene ring bearing both an ethoxy group and a chloromethyl functionality. This structural arrangement contributes to its distinctive chemical behavior and applications in synthetic chemistry.

Molecular Structure and Identification

The compound features a benzene ring with an ethoxy group (-OCH₂CH₃) at the para position relative to a chloromethyl group (-CH₂Cl). This specific substitution pattern influences its reactivity profile and physical properties. The ethoxy group provides electron-donating characteristics to the aromatic ring, while the chloromethyl group serves as a reactive electrophilic center.

The compound is uniquely identified through several standardized chemical identifiers:

| Parameter | Value |

|---|---|

| CAS Number | 6653-80-1 |

| Molecular Formula | C₉H₁₁ClO |

| IUPAC Name | 1-(chloromethyl)-4-ethoxybenzene |

| Standard InChI | InChI=1S/C9H11ClO/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2,7H2,1H3 |

| Standard InChIKey | DCLMJYZEOSDVCL-UHFFFAOYSA-N |

| SMILES Notation | CCOC1=CC=C(C=C1)CCl |

The compound is also known by several synonyms, including 4-ethoxybenzyl chloride, 4-chloromethyl-phenetole, and p-ethoxy benzylchloride .

Physical and Chemical Properties

Physical Properties

1-(Chloromethyl)-4-ethoxybenzene exhibits physical properties consistent with its molecular structure and functional groups. These properties are critical for understanding its behavior in various chemical processes and applications.

| Property | Value | Unit |

|---|---|---|

| Molecular Weight | 170.636 | g/mol |

| Density | 1.1±0.1 | g/cm³ |

| Boiling Point | 246.5±15.0 | °C at 760 mmHg |

| Melting Point | Not available | - |

| Flash Point | 107.2±14.4 | °C |

| Exact Mass | 170.049850 | - |

| Polar Surface Area (PSA) | 9.23000 | Ų |

| LogP | 2.93 | - |

| Vapor Pressure | 0.0±0.5 | mmHg at 25°C |

| Index of Refraction | 1.512 | - |

The relatively high boiling point of 246.5°C reflects the compound's molecular weight and potential for intermolecular forces, including dipole-dipole interactions and van der Waals forces . The LogP value of 2.93 indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems and solubility characteristics favorable for organic solvents rather than aqueous environments .

Chemical Reactivity

The chemical reactivity of 1-(chloromethyl)-4-ethoxybenzene is primarily determined by its functional groups:

-

The chloromethyl group acts as an excellent leaving group in nucleophilic substitution reactions, making the compound useful as an alkylating agent in organic synthesis.

-

The ethoxy group contributes electron density to the aromatic ring through resonance effects, potentially influencing the reactivity of the chloromethyl group.

-

The compound can participate in various organic reactions including Williamson ether synthesis, Friedel-Crafts alkylation, and other carbon-carbon bond formation reactions.

Synthesis Methods

Standard Synthetic Routes

The synthesis of 1-(chloromethyl)-4-ethoxybenzene can be achieved through several synthetic pathways, with the most common methods involving:

-

Chloromethylation of 4-ethoxybenzene using formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst.

-

Direct functionalization of 4-ethoxybenzyl alcohol with thionyl chloride or other chlorinating agents to convert the hydroxyl group to a chloride.

-

Reaction of 4-ethoxybenzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Optimization Parameters

For optimal synthesis of 1-(chloromethyl)-4-ethoxybenzene, several parameters require careful control:

-

Temperature control is crucial, with reactions typically maintained between 60-80°C to maximize yield while minimizing side reactions.

-

Reaction time must be optimized to ensure complete conversion while avoiding decomposition of the product.

-

Selection of appropriate solvents and catalysts significantly impacts reaction efficiency and product purity.

-

Purification techniques including recrystallization or column chromatography are essential for obtaining high-purity product.

Applications and Utilization

Synthetic Applications

1-(Chloromethyl)-4-ethoxybenzene serves as a versatile building block in organic synthesis, particularly in:

-

Preparation of extended aromatic systems through alkylation reactions.

-

Synthesis of pharmaceutical intermediates containing the 4-ethoxybenzyl moiety.

-

Serving as a phase transfer catalyst in certain organic transformations.

-

Conversion reactions such as the transformation of toluene to ethylbenzene through alkylation processes.

Research Applications

In research settings, the compound has been investigated for:

-

Studies on structure-activity relationships in medicinal chemistry.

-

Exploration of reaction mechanisms involving benzylic halides.

-

Development of novel synthetic methodologies for complex molecule assembly.

Several research publications and patents mention 1-(chloromethyl)-4-ethoxybenzene, including US Patent 2006/88499 A1 by Percec (2006), indicating its utility in various chemical processes .

| Hazard Type | Classification | Code |

|---|---|---|

| Irritant | Xi | - |

| Acute Toxicity | Harmful if swallowed | H302 |

| Environmental Hazard | Harmful to aquatic life with long-lasting effects | H412 |

These classifications indicate that the compound requires appropriate safety measures during handling and disposal .

Structural Relationships and Comparative Analysis

Related Compounds

Several compounds share structural similarities with 1-(chloromethyl)-4-ethoxybenzene, including:

-

1-Chloro-4-ethoxybenzene (CAS: 622-61-7) - differs in the absence of the methylene group between the benzene ring and the chlorine atom .

-

1-(Bromomethyl)-4-ethoxybenzene - contains bromine instead of chlorine, potentially exhibiting different reactivity patterns in nucleophilic substitution reactions.

-

1-(Chloromethyl)-4-methoxybenzene - features a methoxy group rather than an ethoxy group, resulting in slightly different electronic and steric properties.

Structure-Property Relationships

The specific arrangement of functional groups in 1-(chloromethyl)-4-ethoxybenzene contributes to its distinct properties:

-

The para arrangement of substituents provides a symmetrical electron distribution across the benzene ring.

-

The ethoxy group's electron-donating properties can influence the reactivity of the chloromethyl group through inductive and resonance effects.

-

The chloromethyl group's reactivity is modulated by its position relative to the ethoxy substituent, potentially affecting rates of nucleophilic substitution reactions.

Literature Documentation and Research Findings

1-(Chloromethyl)-4-ethoxybenzene has been documented in several scientific publications, indicating its relevance in chemical research:

-

The compound was referenced in Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft (volume 295, pages 690-697), suggesting potential pharmaceutical applications or investigations .

-

It appears in Comptes Rendus Hebdomadaires des Seances de l'Academie des Sciences (volume 198, page 102), highlighting its historical significance in chemical research .

-

Its inclusion in US Patent 2006/88499 A1 (2006) by Virgil Percec demonstrates its utility in patented synthetic methodologies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume